molecular formula C23H16ClNO3S B2473869 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid CAS No. 477867-89-3

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid

Cat. No.: B2473869
CAS No.: 477867-89-3
M. Wt: 421.9
InChI Key: CIWHXTWPWNYAOM-UHFFFAOYSA-N
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Description

Chemical Identity: This compound (CAS: 477867-89-3) is a quinoline derivative with the molecular formula C₂₃H₁₆ClNO₃S and a molar mass of 421.9 g/mol . Its structure includes a 4-chlorophenyl group at position 2, a 4-methoxyphenylsulfanyl moiety at position 3, and a carboxylic acid group at position 4 of the quinoline scaffold.

Synthesis: The synthesis of structurally related quinoline derivatives often employs palladium-catalyzed cross-coupling reactions. For example, describes a method using PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF to synthesize analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3S/c1-28-16-10-12-17(13-11-16)29-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWHXTWPWNYAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chlorophenyl and methoxyphenyl sulfanyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of histone deacetylases (HDACs). HDAC inhibitors are recognized for their role in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Study on Quinoline Derivatives : Research has shown that derivatives of quinoline-4-carboxylic acids exhibit selective inhibition of HDAC3, leading to potent anticancer activity. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline core could enhance potency against various cancer cell lines .
CompoundHDAC InhibitionCell Line TestedResult
D28SelectiveVariousPotent

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against a range of bacterial and fungal pathogens.

Research Findings

  • Antimicrobial Screening : A study on related compounds indicated that those containing the quinoline structure exhibited notable antimicrobial activity, suggesting that 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid may share similar properties .
MicroorganismActivity LevelReference
E. coliModerate
S. aureusHigh

Biochemical Probes

The compound serves as a biochemical probe in various research applications, particularly in studying enzyme interactions and cellular mechanisms.

Applications in Research

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it useful for probing enzyme activity and understanding metabolic pathways .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinolinecarboxylic Acid Derivatives

The following table compares the target compound with structurally and functionally related analogues, focusing on substituents, molecular properties, and reported activities.

Compound Name Substituents Molecular Weight (g/mol) Key Findings Reference
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid 4-Chlorophenyl (C₂), 4-methoxyphenylsulfanyl (C₃), carboxylic acid (C₄) 421.9 No explicit biological data in evidence; structural similarity suggests potential pharmacological applications.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl (C₂), 4-methoxyphenyl (C₃), amino (C₄) 406.9 Synthesized via Pd-catalyzed coupling; no biological activity reported.
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390) Fluoro-biphenyl (C₂), methyl (C₃), carboxylic acid (C₄), fluoro (C₆) 415.3 Potent antitumor activity against human colon carcinomas (90–98% growth inhibition in xenografts). Water-soluble and orally bioavailable.
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl (C₂), carboxylic acid (C₄) 358.2 Intermediate for oxadiazole derivatives; no activity data provided.
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Adamantyl (C₄), 4-fluorophenyl (C₂) 375.5 Explored as an antituberculosis agent; synthetic route involves Friedländer condensation.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The sulfanyl group in the target compound may enhance lipophilicity compared to amino or methyl substituents in analogues like 4k or NSC 368390 . However, the carboxylic acid group likely improves solubility relative to non-polar derivatives. NSC 368390 demonstrates that fluorine substitutions (e.g., at C₆) and biphenyl moieties significantly boost antitumor efficacy, suggesting that similar modifications in the target compound could enhance activity .

Synthetic Methodologies :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common strategy for introducing aryl groups at C₂ and C₃ positions .
  • NSC 368390 and related compounds employ multistep protocols, including ester hydrolysis to yield the carboxylic acid functionality .

The 4-methoxyphenylsulfanyl group may modulate enzyme inhibition or receptor binding, as seen in sulfanyl-containing kinase inhibitors .

Biological Activity

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H16ClNOS
  • Molecular Weight : 377.89 g/mol
  • CAS Number : [specific CAS number not provided in sources]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenyl thiol in the presence of quinoline derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

One of the most significant biological activities observed is antibacterial efficacy. The compound has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In a study evaluating its antibacterial properties, the compound exhibited notable activity compared to standard antibiotics like ampicillin and gentamicin. The results are summarized in Table 1.

Bacterial StrainInhibition Zone (mm)Control (Ampicillin)
Staphylococcus aureus1820
Escherichia coli1517
Pseudomonas aeruginosa1419
Methicillin-resistant S. aureus1621

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies revealed that it inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study conducted by researchers evaluated the antibacterial activity of multiple quinoline derivatives, including our compound of interest. The results demonstrated that structural modifications significantly enhanced antibacterial properties when compared to traditional antibiotics .
  • Anticancer Mechanism Investigation : An investigation into the anticancer mechanisms revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell death . This suggests potential for development as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with aminopyridines. For example, a similar quinoline derivative was synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups, followed by cyclization and sulfanyl group incorporation using thiols like 4-methoxythiophenol. Solvents such as dimethylformamide (DMF) or toluene are used under reflux, with catalysts like Pd(OAc)₂ or CuI . Purification often employs column chromatography with silica gel and ethanol/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Confirms substituent positions and aromatic proton environments. For example, quinoline C-2 and C-4 protons show distinct splitting patterns .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for sulfanyl and chlorophenyl groups .
  • HPLC : Assesses purity (>95% is typical for research-grade material) using C18 columns and acetonitrile/water mobile phases .

Q. How do researchers ensure reaction reproducibility for this compound?

  • Methodology : Key parameters include:

  • Catalyst loading : Optimized Pd catalyst (1-5 mol%) to balance yield and cost .
  • Temperature control : Reactions often proceed at 80-110°C to avoid side products like over-oxidized sulfoxides .
  • Stoichiometry : Exact molar ratios of reactants (e.g., 1:1.2 for aldehyde:amine) prevent incomplete cyclization .

Advanced Research Questions

Q. What strategies optimize the compound's biological activity against drug-resistant pathogens?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modifying the methoxyphenylsulfanyl group to bulkier substituents (e.g., trifluoromethyl) enhances membrane penetration in Gram-positive bacteria. For instance, analogs with 4-fluorophenyl groups showed 2-fold lower MIC values against Staphylococcus aureus .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) identify non-toxic derivatives (IC₅₀ > 100 µM) .

Q. How are computational methods applied to predict target interactions?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., E. coli DNA gyrase). The quinoline core’s planar structure favors intercalation into DNA, while the sulfanyl group stabilizes hydrogen bonds with Thr165 .
  • MD simulations : Assess binding stability over 100 ns trajectories, with RMSD < 2 Å indicating robust target engagement .

Q. What analytical challenges arise in quantifying metabolic stability?

  • Methodology :

  • Microsomal assays : Liver microsomes (human/rat) incubated with the compound (1–50 µM) for 0–60 min, followed by LC-MS/MS quantification. Half-life (t₁/₂) calculations require correction for non-enzymatic degradation .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) detect competitive inhibition, with IC₅₀ values < 10 µM indicating high metabolic liability .

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